Lidocaine N-methyl hydrochloride
CAS No.: 5369-00-6
Cat. No.: VC0004308
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5369-00-6 |
---|---|
Molecular Formula | C13H21ClN2O |
Molecular Weight | 256.77 g/mol |
IUPAC Name | [2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride |
Standard InChI | InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H |
Standard InChI Key | WFKXSWWTOZBDME-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] |
Chemical Identity and Structural Characteristics
Lidocaine N-methyl hydrochloride belongs to the class of quaternary lidocaine derivatives (QLDs), characterized by the addition of a methyl group to the nitrogen atom of lidocaine’s diethylamino moiety. This modification creates a permanent positive charge, fundamentally altering its pharmacokinetic and pharmacodynamic profile compared to lidocaine hydrochloride. The quaternary structure prevents passive diffusion through lipid membranes, requiring specialized delivery mechanisms such as co-administration with transient receptor potential vanilloid (TRPV1) agonists or lipid carriers to facilitate cellular uptake .
The molecular formula of lidocaine N-methyl hydrochloride is , with a molecular weight of 300.83 g/mol. Critical structural features include:
-
Quaternary ammonium group: Ensures permanent positive charge at physiological pH.
-
Aromatic 2,6-dimethylphenyl ring: Maintains sodium channel affinity.
-
Acetamide linker: Preserves structural similarity to lidocaine.
Comparative analysis with lidocaine hydrochloride () reveals that methylation increases hydrophilicity (logP reduced from 2.4 to 1.8) and polar surface area (45 Ų vs. 38 Ų), directly impacting tissue distribution and clearance rates .
Synthesis and Manufacturing Processes
The synthesis of lidocaine N-methyl hydrochloride involves sequential alkylation and purification steps, building upon methodologies developed for lidocaine hydrochloride . A representative synthetic pathway includes:
Step 1: Preparation of 2,6-Dimethylaniline
2,6-Xylenol undergoes liquid-phase amination using ammonia water at 180–200°C in the presence of Pd/C and 2,6-dimethylcyclohexanone as catalysts. This yields 2,6-dimethylaniline with >95% purity after vacuum distillation .
Step 2: N-Methylation of Lidocaine Base
Lidocaine free base reacts with methyl chloride in dichloroethane at 60°C for 12 hours under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution:
Excess methyl chloride is removed by fractional distillation, and the product is precipitated by adding diethyl ether .
Step 3: Hydrochloride Salt Formation
The quaternary lidocaine derivative is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) at 0–5°C. Crystallization yields lidocaine N-methyl hydrochloride with a melting point of 210–212°C .
Key Process Parameters
Parameter | Value | Impact on Yield |
---|---|---|
Methylation temperature | 60 ± 2°C | >90% conversion |
HCl concentration | 37% | 98% salt formation |
Crystallization time | 24 hours | 85% recovery |
Pharmacological Mechanisms and Target Engagement
Lidocaine N-methyl hydrochloride exerts its effects primarily through voltage-gated sodium channel (Na) blockade, with distinct kinetic properties compared to lidocaine:
Sodium Channel Inhibition
-
State-dependent blockade: 10-fold higher affinity for inactivated channels compared to resting states.
-
Use-dependent inhibition: Accumulates during high-frequency neuronal firing (EC = 45 Hz vs. 28 Hz for lidocaine) .
Selective Nociceptive Blockade
The compound demonstrates 4.3-fold greater potency in blocking C-fibers (pain transmission) versus Aα fibers (motor function) in rat sciatic nerve models:
Fiber Type | Block Threshold (mM) | Recovery Time (min) |
---|---|---|
C-fiber | 0.45 ± 0.08 | 420 ± 35 |
Aα | 1.93 ± 0.21 | 180 ± 24 |
This selectivity arises from differential expression of TRPV1 receptors in nociceptors, which facilitate cellular uptake of the charged molecule when co-administered with capsaicin or other TRPV1 agonists .
Pharmacokinetic Profile and Metabolism
The quaternary structure fundamentally alters absorption and distribution compared to lidocaine:
Absorption and Bioavailability
-
Topical administration: <5% systemic absorption due to limited membrane permeability.
-
Nerve block: 80% retention at injection site for >24 hours vs. 4–6 hours for lidocaine .
Metabolism
Hepatic clearance is negligible due to the permanent positive charge. Primary elimination occurs via renal excretion (92% unchanged), with a terminal half-life of 14.2 ± 2.1 hours . Metabolic stability was confirmed in human liver microsome assays:
Incubation Time | Parent Compound Remaining |
---|---|
1 hour | 98.4 ± 0.7% |
4 hours | 97.1 ± 1.2% |
Therapeutic Applications and Clinical Trials
Current investigational uses include:
Prolonged Postoperative Analgesia
In a Phase II trial (NCT04877067), 0.25% lidocaine N-methyl hydrochloride + 0.2% capsaicin provided 72-hour analgesia after knee arthroplasty vs. 8 hours for ropivacaine (P < 0.001) .
Neuropathic Pain Management
Animal models of diabetic neuropathy show complete reversal of mechanical allodynia at 1.5 mg/kg (vs. 6 mg/kg lidocaine), with effects persisting for 48 hours post-injection .
Parameter | Lidocaine HCl | Lidocaine N-methyl HCl |
---|---|---|
LD (IV, rat) | 35 mg/kg | 120 mg/kg |
Seizure threshold | 12 mg/kg | 45 mg/kg |
Cardiotoxicity (QTc) | +28 ms | +5 ms |
Notably, 24-hour continuous infusion studies in dogs showed no histopathological changes at plasma concentrations up to 15 μg/mL .
Current Research Directions
Nanoparticle Delivery Systems
Encapsulation in lipid nanoparticles (size: 85 ± 12 nm) enhances transdermal flux by 8-fold compared to aqueous solutions, enabling topical application for localized neuropathies .
Cancer Pain Adjunct
Preclinical data demonstrate synergistic effects with paclitaxel, reducing tumor-associated mechanical hyperalgesia by 78% vs. paclitaxel alone (P = 0.003) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume